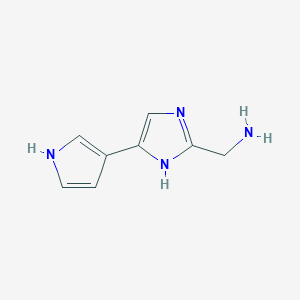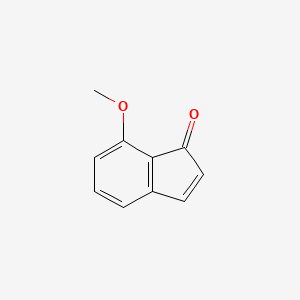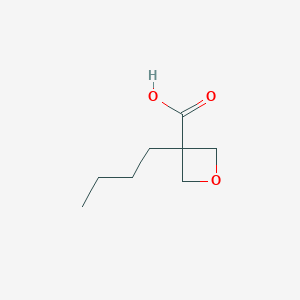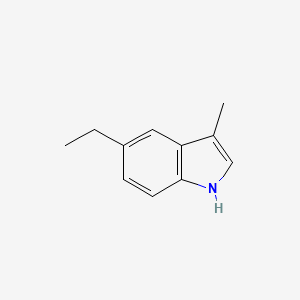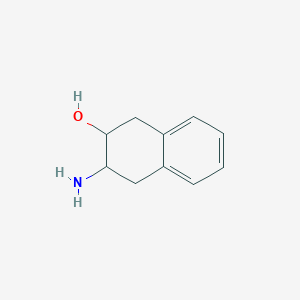
5,8-Dimethylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dimethylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2. It is a derivative of quinoxaline, characterized by the presence of two methyl groups at the 5th and 8th positions of the quinoxaline ring. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
The synthesis of 5,8-Dimethylquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-butanedione. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, have also been explored to minimize environmental impact .
化学反応の分析
5,8-Dimethylquinoxaline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline-2,3-diones, while reduction produces dihydroquinoxalines .
科学的研究の応用
5,8-Dimethylquinoxaline has a wide range of scientific research applications:
作用機序
The mechanism of action of 5,8-Dimethylquinoxaline and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In the case of enzyme inhibition, this compound derivatives bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
5,8-Dimethylquinoxaline can be compared with other quinoxaline derivatives, such as:
Quinoxaline: The parent compound, which lacks the methyl groups at the 5th and 8th positions.
6,7-Dimethylquinoxaline: Another derivative with methyl groups at different positions.
Quinoxaline-2,3-dione: An oxidized form of quinoxaline, which has been studied for its potential as an enzyme inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
5,8-dimethylquinoxaline |
InChI |
InChI=1S/C10H10N2/c1-7-3-4-8(2)10-9(7)11-5-6-12-10/h3-6H,1-2H3 |
InChIキー |
DJKCYDWCXGFKKL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)C)N=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


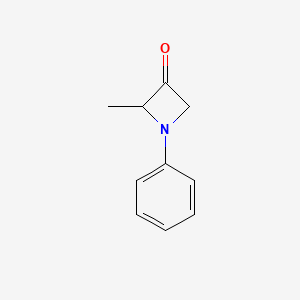
![2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one](/img/structure/B11918876.png)
![6-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918882.png)
![Spiro[2.5]octane-6-carboxamide](/img/structure/B11918883.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)
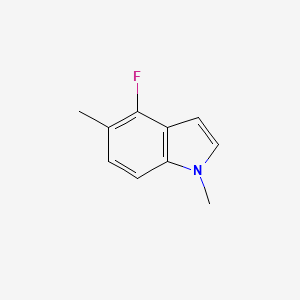
![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
